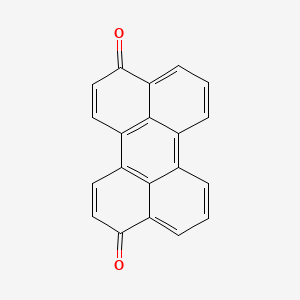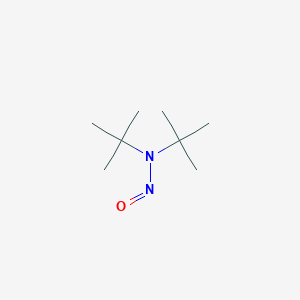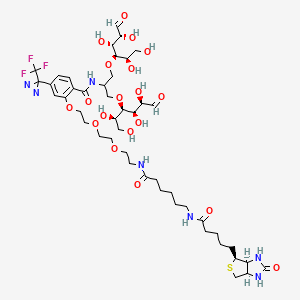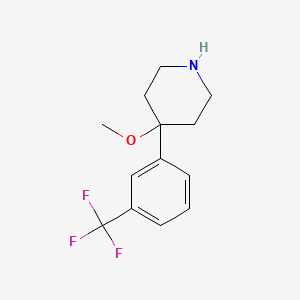![molecular formula C23H39NO2 B13421995 (5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound is notable for its intricate structure, which includes multiple chiral centers and a spiro linkage involving an oxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Introduction of the oxazolidine ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The oxazolidine ring can participate in substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazolidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it is used to study the effects of spiro compounds on cellular processes, including enzyme inhibition and receptor binding.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and oxazolidine ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction.
類似化合物との比較
- **(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate
- **(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one
Uniqueness: The uniqueness of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol lies in its spiro linkage and the presence of an oxazolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
特性
分子式 |
C23H39NO2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol |
InChI |
InChI=1S/C23H39NO2/c1-20(2)14-26-23(24-20)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,24-25H,5-14H2,1-4H3/t15-,16-,17-,18-,19-,21-,22-,23?/m0/s1 |
InChIキー |
QXBBXBBNMSWHFI-KEDRCSRGSA-N |
異性体SMILES |
C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)NC(CO3)(C)C |
正規SMILES |
CC1(COC2(N1)CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)




